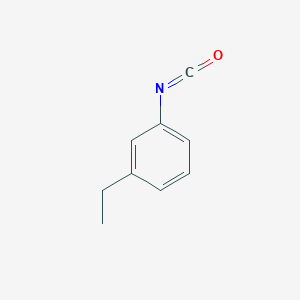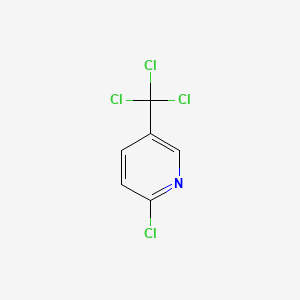
2-クロロ-5-(トリクロロメチル)ピリジン
概要
説明
2-Chloro-5-(trichloromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl4N. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position and a trichloromethyl group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
科学的研究の応用
2-Chloro-5-(trichloromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and proteins within biological systems .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in their function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trichloromethyl)pyridine typically involves multiple steps:
Synthesis of N-oxygen-3-methylpyridine: This step involves reacting 3-methylpyridine with glacial acetic acid as a solvent and 60% hydrogen peroxide as an oxidizing agent to obtain N-oxygen-3-methylpyridine.
Synthesis of 2-chloro-5-methylpyridine: Oriented chlorination of N-oxygen-3-methylpyridine is carried out using benzoyl chloride as a chlorinating agent to produce 2-chloro-5-methylpyridine.
Synthesis of 2-chloro-5-(trichloromethyl)pyridine: The final step involves reacting 2-chloro-5-methylpyridine with methyl ethyl ketone peroxide as an initiating agent to obtain the crude product, which is then refined through halogen exchange fluoridation using potassium fluoride, dimethyl sulfoxide as a solvent, and hexadecyl trimethyl ammonium bromide as a phase transfer catalyst.
Industrial Production Methods: Industrial production of 2-Chloro-5-(trichloromethyl)pyridine follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
化学反応の分析
Types of Reactions: 2-Chloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethyl sulfoxide or acetonitrile and catalysts such as palladium or copper complexes.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and industrial applications.
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(chloromethyl)pyridine
Comparison: Compared to its similar compounds, 2-Chloro-5-(trichloromethyl)pyridine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial chemistry .
特性
IUPAC Name |
2-chloro-5-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJIVLGVKMTBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028967 | |
| Record name | 2-Chloro-5-trichloromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
69045-78-9 | |
| Record name | 2-Chloro-5-trichloromethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-trichloromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-trichloromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-chloro-5-(trichloromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHC64YM0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly developed synthetic method for 2-chloro-5-(trichloromethyl)pyridine using 6-hydroxynicotinic acid as a precursor?
A1: The new method utilizing 6-hydroxynicotinic acid offers several advantages over previous approaches: []
- Easy purification and identification: Intermediates formed during the synthesis are readily purified and characterized, ensuring the quality of the final product. []
Q2: Is there an alternative synthetic route to 2-chloro-5-(trichloromethyl)pyridine that utilizes different starting materials and reaction pathways?
A2: Yes, an alternative method utilizes 3-methylpyridine as the starting material. [] This approach involves the following key steps:
- N-oxidation: 3-Methylpyridine is reacted with hydrogen peroxide to yield N-oxygen-3-methylpyridine. []
- Chlorination: Benzoyl chloride is used to selectively chlorinate N-oxygen-3-methylpyridine at the 2-position, producing 2-chloro-5-methylpyridine. []
- Trichloromethylation: Methyl ethyl ketone peroxide initiates a radical reaction, introducing the trichloromethyl group and yielding the target compound, 2-chloro-5-(trichloromethyl)pyridine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

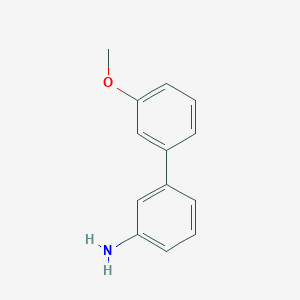


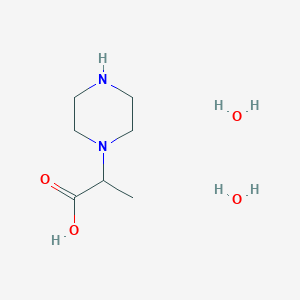

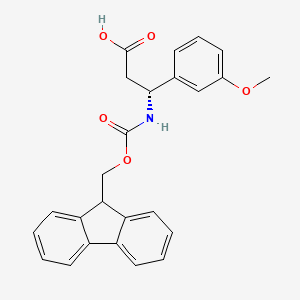


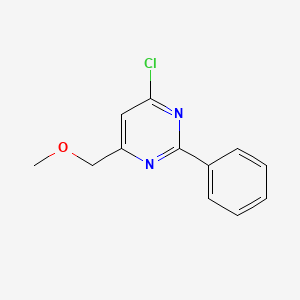
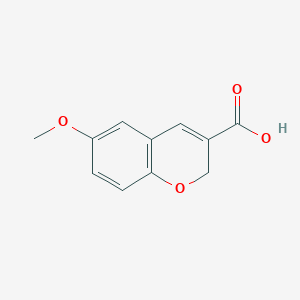
![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)

